molecular formula C15H24N2O3 B2610094 Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate CAS No. 1825720-43-1

Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate

Cat. No.: B2610094
CAS No.: 1825720-43-1
M. Wt: 280.368
InChI Key: VHHJKPCRBHEYGU-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate is a synthetic organic compound featuring a tert-butyl ester, a ketone group (4-oxo), and a piperazine ring substituted with a propargyl (prop-2-ynyl) moiety. The propargyl group is notable for its utility in click chemistry, enabling selective conjugation reactions in medicinal chemistry and chemical biology. This compound is likely an intermediate in the synthesis of kinase inhibitors or proteolysis-targeting chimeras (PROTACs), where modular functionalization is critical .

Properties

IUPAC Name

tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-5-8-16-9-11-17(12-10-16)13(18)6-7-14(19)20-15(2,3)4/h1H,6-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHJKPCRBHEYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=O)N1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

    Formation of the Butanoate Ester: The final step involves the esterification of the piperazine derivative with tert-butyl 4-oxo-4-chlorobutanoate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of novel polymers and materials with unique properties.

    Biological Studies: The compound can serve as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyl group can form covalent bonds with active site residues, while the piperazine ring can interact with binding pockets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Piperazine Derivatives

Piperazine derivatives are widely explored in drug discovery due to their conformational flexibility and ability to modulate biological targets. Key structural analogs include:

Table 1: Comparison of Piperazine-Containing Compounds

Compound Name Piperazine Substituent Key Functional Groups Application/Activity Reference
Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate Prop-2-ynyl 4-oxo, tert-butyl ester Synthetic intermediate (click chemistry)
Compound 15a () 2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl Pyrimido-oxazin, methoxy Kinase inhibitor candidate
Ciprofloxacin Cyclopropyl (quinolone core) Carboxylic acid, fluorine Antibacterial agent N/A
  • Propargyl vs. Methyl/Methoxyphenyl Substitutions : The propargyl group in the target compound enables azide-alkyne cycloaddition for bioconjugation, whereas the methyl and methoxyphenyl groups in Compound 15a enhance binding to kinase active sites .
  • Ester vs. Carbamate/Carboxylic Acid : The tert-butyl ester in the target compound improves stability compared to carbamates (e.g., Compound 15a) or carboxylic acids (e.g., ciprofloxacin), which may hydrolyze more readily in vivo.

Comparative Analysis of Tert-Butyl-Containing Compounds

Tert-butyl groups are common in pharmaceuticals for their steric bulk and metabolic resistance. Notable comparisons include:

Table 2: Tert-Butyl-Containing Compounds

Compound Name Core Structure Key Functional Groups Biological Role Reference
This compound Piperazine-linked ester 4-oxo, propargyl Synthetic intermediate
2(3)-tert-Butyl-4-hydroxyanisole (BHA) Phenolic antioxidant Methoxy, tert-butyl Induces glutathione S-transferase activity
Atorvastatin Pyrrole-linked carboxylic acid Fluorophenyl, tert-butyl HMG-CoA reductase inhibitor N/A
  • Metabolic Effects: BHA’s tert-butyl phenol structure elevates hepatic glutathione S-transferase and epoxide hydratase activities, reducing mutagenic metabolites . In contrast, the target compound’s tert-butyl ester likely enhances pharmacokinetics without direct enzyme induction.
  • Solubility and Stability: The ester group in the target compound balances lipophilicity and hydrolysis resistance, whereas BHA’s phenolic group facilitates antioxidant activity but may undergo faster metabolism.

Metabolic and Enzymatic Interactions

While BHA and ethoxyquin enhance detoxification enzymes, the target compound’s metabolic profile is structurally distinct:

  • Enzyme Induction : BHA increases glutathione S-transferase activity 5- to 10-fold in mice, but the tert-butyl ester in the target compound is unlikely to directly modulate these pathways .

Biological Activity

Tert-butyl 4-oxo-4-(4-prop-2-ynylpiperazin-1-yl)butanoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester group , a piperazine ring , and a prop-2-ynyl substituent . Its molecular formula is C₁₄H₁₈N₂O₃, with a molecular weight of approximately 270.30 g/mol. The presence of the prop-2-ynyl group contributes unique reactivity, particularly in forming covalent bonds with biological targets.

Component Description
Tert-butyl groupEnhances lipophilicity and membrane permeability
Piperazine ringKnown for activity against CNS disorders
Prop-2-ynyl groupUnique reactivity due to alkyne functionality

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : Synthesized from ethylenediamine and dihaloalkanes.
  • Introduction of the Prop-2-ynyl Group : Achieved via nucleophilic substitution using propargyl bromide.
  • Esterification : The final step involves esterification with tert-butyl 4-oxo-4-chlorobutanoate under basic conditions.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The prop-2-ynyl group can form covalent bonds with active site residues, while the piperazine ring may interact through hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins.

Pharmacological Potential

Research indicates that compounds containing piperazine rings exhibit various pharmacological properties:

  • CNS Activity : Potential applications in treating neurological disorders due to their ability to interact with neurotransmitter receptors.
  • Antimicrobial Effects : Similar compounds have shown activity against bacterial strains, suggesting potential in developing new antibiotics.
  • Anti-inflammatory Properties : The compound may also have applications in reducing inflammation based on structural similarities to known anti-inflammatory agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • CNS Disorders : A study on similar piperazine derivatives demonstrated significant binding affinity for serotonin receptors, indicating potential use in treating depression and anxiety disorders .
  • Antimicrobial Activity : Research on piperazine-based compounds revealed effectiveness against Gram-positive bacteria, supporting further exploration of this compound's antimicrobial properties .
  • Inflammation Reduction : Compounds with structural similarities exhibited anti-inflammatory effects in preclinical models, suggesting that this compound may also contribute to this therapeutic area .

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